Benzyl cinnamylcarbamate
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Overview
Description
Benzyl cinnamylcarbamate is an organic compound that belongs to the class of carbamates It is synthesized from benzyl alcohol, cinnamic acid, and carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl cinnamylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl alcohol with cinnamic acid to form benzyl cinnamate, followed by the reaction of benzyl cinnamate with carbamic acid to produce this compound. The reaction conditions typically involve the use of catalysts such as sulfuric acid to accelerate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and carbamoylation reactions. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl cinnamylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Benzyl cinnamylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl cinnamylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl cinnamylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl cinnamate: An ester derived from benzyl alcohol and cinnamic acid, used in perfumes and flavorings.
Cinnamyl carbamate: A related carbamate compound with similar chemical properties.
Benzyl carbamate: Another carbamate compound with applications in organic synthesis.
Uniqueness
Benzyl cinnamylcarbamate is unique due to its combined structural features of both benzyl and cinnamyl groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[(E)-3-phenylprop-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDNVRHOJHYMN-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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